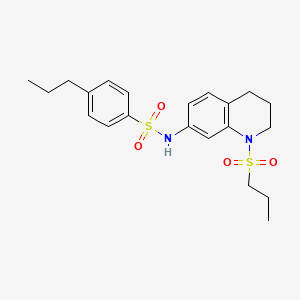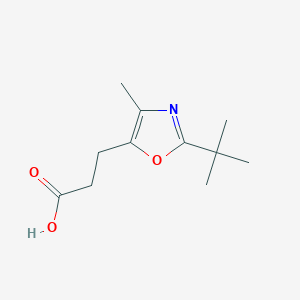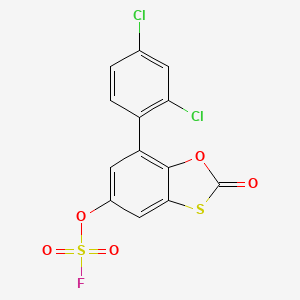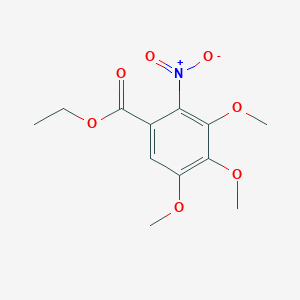![molecular formula C22H21N3O3 B2722493 3-[(2-methyl-1H-indol-3-yl)(oxo)acetyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one CAS No. 852368-61-7](/img/structure/B2722493.png)
3-[(2-methyl-1H-indol-3-yl)(oxo)acetyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains an indole moiety . Indole is a significant heterocyclic system in natural products and drugs . It plays a main role in cell biology and has a broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular formula of the compound is C17H14N3O2Cl . It contains an indole moiety, which is a five-membered heterocyclic ring that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, indole derivatives are known to show various biologically vital properties .Physical and Chemical Properties Analysis
The compound has a molecular formula of C17H14N3O2Cl and a yield of 89%. Its melting point is 211–213°C . The FT-IR (ν max/ cm −1) values are: 3061 (Ar-H str), 1538 (Ar-C str), 3369 (NH-str), 1646 (NH-bend), 1705 (C=O-str), 689 (Cl) .Applications De Recherche Scientifique
Multicomponent Reactions and Polyheterocyclic System Construction
A study by Cao et al. (2019) discusses the construction of unique polyheterocyclic systems. The research involves a multicomponent reaction of l-proline, isatins (which includes 3-[(2-methyl-1H-indol-3-yl)(oxo)acetyl] derivatives), and alkyl propiolates. This method resulted in the formation of nine-membered pyrrolo[1',2':1,9]azonino[6,5,4-cd]indoles, demonstrating the potential of such compounds in synthesizing complex polyheterocyclic structures.
Antiproliferative Activity
Another significant application is in the field of antiproliferative agents. A study by Liszkiewicz (2002) investigated the reaction of certain compounds with benzoylacetone, yielding derivatives that exhibited antiproliferative activity against human cancer cell lines. This research suggests the potential of these compounds in the development of cancer therapies.
Degradation by Methanogenic Consortium
In environmental science, a study by Gu and Berry (1991) explored the degradation of indole derivatives, including 3-methylindole and 3-indolyl acetate, by a methanogenic consortium. This study provides insight into the biodegradation process of indole derivatives, which is crucial for environmental remediation strategies.
Oxindole and Auxin Metabolism
In plant biology, a study by Kai et al. (2007) identified metabolites of indole-3-acetic acid (IAA) in Arabidopsis thaliana, including 2-oxoindol-3-ylacetyl derivatives. This research enhances our understanding of auxin metabolism in plants, which is essential for plant growth and development.
Orientations Futures
Propriétés
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-13-20(16-5-2-3-6-17(16)23-13)21(27)22(28)24-10-14-9-15(12-24)18-7-4-8-19(26)25(18)11-14/h2-8,14-15,23H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXRVLDQMQZGFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CC4CC(C3)C5=CC=CC(=O)N5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>56.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816548 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-ethoxyphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2722412.png)
![N-(benzo[d]thiazol-2-yl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2722413.png)





amino}benzoic acid](/img/structure/B2722422.png)

![N-(1-cyanocyclohexyl)-2-({1-[(thiophen-2-yl)methyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)propanamide](/img/structure/B2722424.png)
![6-Chloro-3-(4-methylpiperidine-1-carbonyl)-4-[4-(2-methylpropyl)benzenesulfonyl]quinoline](/img/structure/B2722426.png)

![{2-[(4-Chlorophenyl)thio]ethyl}(2-methoxyethyl)amine hydrochloride](/img/no-structure.png)
![3-Chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine hydrochloride](/img/structure/B2722432.png)
